molecular formula C5H6F3N3O B1441236 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]ethanol CAS No. 1706431-23-3

2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]ethanol

Cat. No.: B1441236
CAS No.: 1706431-23-3
M. Wt: 181.12 g/mol
InChI Key: RSGULFLBTNZHHC-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]ethanol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a triazole ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]ethanol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Attachment of the Ethanol Moiety: The final step involves the nucleophilic substitution reaction where the triazole derivative reacts with an ethylene oxide or a similar compound to form the ethanol moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The ethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to yield various reduced triazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation Products: Triazole aldehydes and carboxylic acids.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Various substituted triazole derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Material Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Biology:

    Enzyme Inhibition: The compound can inhibit specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.

    Biochemical Probes: It serves as a probe in biochemical assays to study various biological processes.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Antimicrobial Agents: It has shown promise as an antimicrobial agent due to its ability to disrupt microbial cell processes.

Industry:

    Agriculture: Used in the development of agrochemicals that protect crops from pests and diseases.

    Polymers: Incorporated into polymers to enhance their properties, such as durability and resistance to harsh environments.

Comparison with Similar Compounds

  • 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]methanol
  • 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]propane
  • 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]butane

Comparison:

  • Structural Differences: The primary difference lies in the length and nature of the alkyl chain attached to the triazole ring.
  • Chemical Properties: The presence of different alkyl chains can influence the compound’s solubility, reactivity, and interaction with biological targets.
  • Applications: While all these compounds share similar applications, the specific properties of each can make them more suitable for certain applications. For example, longer alkyl chains may enhance lipophilicity and membrane permeability, making them more effective in certain biological contexts.

Properties

IUPAC Name

2-[3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O/c6-5(7,8)4-9-3-11(10-4)1-2-12/h3,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGULFLBTNZHHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801232884
Record name 1H-1,2,4-Triazole-1-ethanol, 3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706431-23-3
Record name 1H-1,2,4-Triazole-1-ethanol, 3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706431-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole-1-ethanol, 3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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